molecular formula C6H9F2NO2 B13231686 5-(Difluoromethyl)pyrrolidine-2-carboxylic acid

5-(Difluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13231686
M. Wt: 165.14 g/mol
InChI Key: FYMKVSAJROXBRX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyrrolidine-2-carboxylic acid with difluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

5-(Difluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)pyrazine-2-carboxylic acid
  • 5-(Difluoromethyl)pyridine-2-carboxylic acid
  • 5-(Difluoromethyl)thiophene-2-carboxylic acid

Uniqueness

5-(Difluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the pyrrolidine ring and the difluoromethyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

5-(difluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-5(8)3-1-2-4(9-3)6(10)11/h3-5,9H,1-2H2,(H,10,11)

InChI Key

FYMKVSAJROXBRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C(F)F)C(=O)O

Origin of Product

United States

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